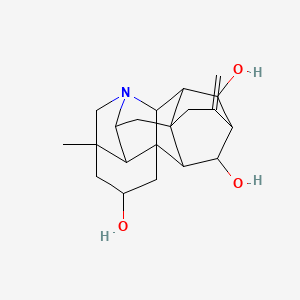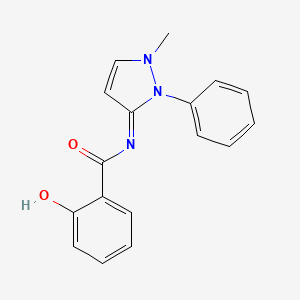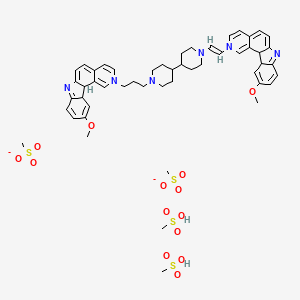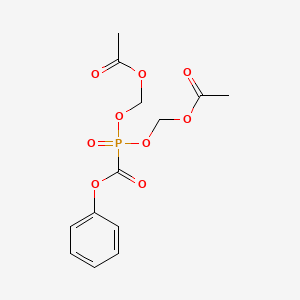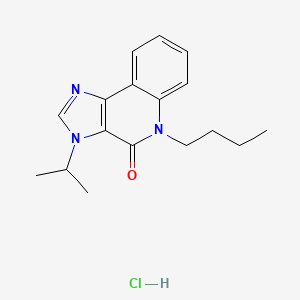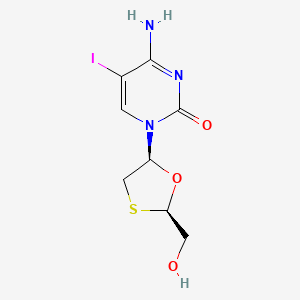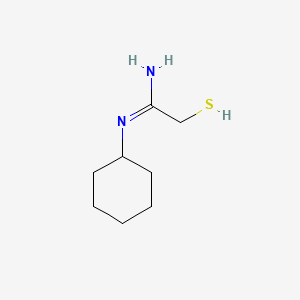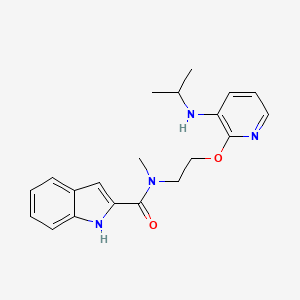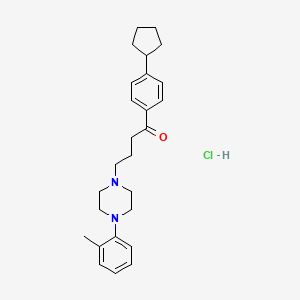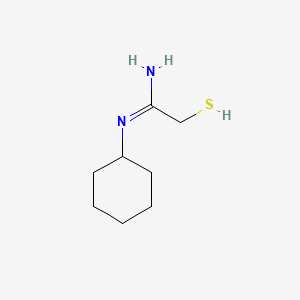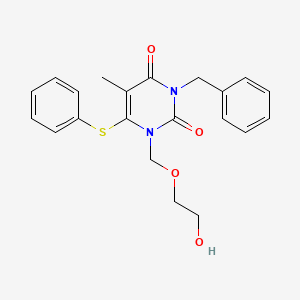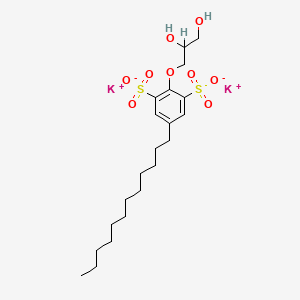
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenedisulfonic acid core, substituted with a dihydroxypropoxy group and a long dodecyl chain, with dipotassium as the counterion. It is used in various scientific and industrial applications due to its surfactant properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt typically involves multiple steps:
Sulfonation: The initial step involves the sulfonation of benzene to form benzenedisulfonic acid.
Alkylation: The benzenedisulfonic acid is then alkylated with a dodecyl halide to introduce the dodecyl group.
Etherification: The final step involves the etherification of the sulfonated and alkylated benzene with 2,3-dihydroxypropyl chloride to form the dihydroxypropoxy group.
Neutralization: The resulting acid is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids or thiols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The amphiphilic structure allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles and enhancing solubility. The molecular targets include lipid membranes and hydrophobic drug molecules, where it can alter membrane fluidity and improve drug bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt
- Benzoic acid, 2-(2,3-dihydroxypropoxy)-, sodium salt
Uniqueness
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt is unique due to the presence of the long dodecyl chain, which enhances its hydrophobic interactions and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong amphiphilic characteristics.
Properties
CAS No. |
75896-37-6 |
|---|---|
Molecular Formula |
C21H34K2O9S2 |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
dipotassium;2-(2,3-dihydroxypropoxy)-5-dodecylbenzene-1,3-disulfonate |
InChI |
InChI=1S/C21H36O9S2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-19(31(24,25)26)21(30-16-18(23)15-22)20(14-17)32(27,28)29;;/h13-14,18,22-23H,2-12,15-16H2,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
KSHBLORNDDTDIC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C(=C1)S(=O)(=O)[O-])OCC(CO)O)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


